molecular formula C21H18N4 B5626852 2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE

2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE

Cat. No.: B5626852
M. Wt: 326.4 g/mol
InChI Key: JVNXINFPUCFCFH-UHFFFAOYSA-N
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Description

2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE is a heterocyclic compound that features a triazoloisoquinoline core fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5,5-DIMETHYL-5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-YL}QUINOLINE is unique due to its fused triazoloisoquinoline and quinoline structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,5-dimethyl-3-quinolin-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-21(2)13-15-8-3-5-9-16(15)19-23-24-20(25(19)21)18-12-11-14-7-4-6-10-17(14)22-18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNXINFPUCFCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=NC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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